molecular formula C15H16N2O2S B11095821 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11095821
M. Wt: 288.4 g/mol
InChI Key: AHWRWWUIZIZDOP-CAOOACKPSA-N
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Description

2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzothiophene core, a furan ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the condensation of 5-methyl-2-furaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide under basic conditions to form the desired product. The reaction is often carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-5-PHENYL-3-FURONITRILE
  • 5-METHYL-2-FURANMETHANOL
  • 5-METHYL-2-ACETYLFURAN

Uniqueness

Compared to similar compounds, 2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of a benzothiophene core and a furan ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

2-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-9-6-7-10(19-9)8-17-15-13(14(16)18)11-4-2-3-5-12(11)20-15/h6-8H,2-5H2,1H3,(H2,16,18)/b17-8+

InChI Key

AHWRWWUIZIZDOP-CAOOACKPSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/C2=C(C3=C(S2)CCCC3)C(=O)N

Canonical SMILES

CC1=CC=C(O1)C=NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

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